Cas no 914287-84-6 (4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID)

4-(4-Fluorophenyl)-2-methyl-5-thiazolecarboxylic acid is a fluorinated thiazole derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including the fluorophenyl and carboxylic acid functional groups, make it a versatile intermediate for synthesizing bioactive compounds. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, while the thiazole core contributes to heterocyclic diversity. This compound is particularly valuable in medicinal chemistry for developing kinase inhibitors and antimicrobial agents. Its high purity and well-defined chemical properties ensure reproducibility in synthetic applications. Suitable for controlled reactions, it offers researchers a reliable building block for drug discovery and material science.
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID structure
914287-84-6 structure
Product Name:4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID
CAS No:914287-84-6
MF:C11H8FNO2S
MW:237.250124931335
MDL:MFCD11221422
CID:1963856
PubChem ID:58752236
Update Time:2025-10-29

4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID
    • 2-methyl-4-(4-fluorophenyl)thiazole-5-carboxylic acid
    • DB-338563
    • BREPZDWNUJOHMI-UHFFFAOYSA-N
    • 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylicacid
    • 4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID
    • SCHEMBL1339569
    • 4-(4-Fluoro-phenyl)-2-methyl-thiazole-5-carboxylic acid
    • 914287-84-6
    • 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylic acid
    • 4-(4-fluorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
    • MDL: MFCD11221422
    • Inchi: 1S/C11H8FNO2S/c1-6-13-9(10(16-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
    • InChI Key: BREPZDWNUJOHMI-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(=C1C(=O)O)C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 237.02597783Da
  • Monoisotopic Mass: 237.02597783Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 78.4Ų

4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID Pricemore >>

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Additional information on 4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID

Introduction to 4-(4-Fluorophenyl)-2-methyl-5-thiazolecarboxylic acid (CAS No. 914287-84-6)

4-(4-Fluorophenyl)-2-methyl-5-thiazolecarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 914287-84-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid features a thiazole core substituted with a 4-fluorophenyl group and a methyl group at the 2-position, further functionalized by a carboxylic acid moiety at the 5-position. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making this compound a valuable scaffold for medicinal chemistry applications.

The structural configuration of 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylic acid imparts distinct chemical reactivity and biological potential. The thiazole ring, known for its stability and prevalence in bioactive molecules, serves as a privileged structure in drug design. The carboxylic acid functionality provides opportunities for further derivatization, such as esterification or amidation, which can modulate solubility, bioavailability, and pharmacokinetic profiles. Additionally, the 4-fluorophenyl substituent enhances lipophilicity while influencing metabolic stability, critical factors in drug development.

In recent years, this compound has garnered attention due to its utility as an intermediate in synthesizing novel therapeutic agents. The fluorine atom's electron-withdrawing effect can fine-tune electronic properties, affecting interactions with biological targets. This has led to investigations into its potential as a precursor for kinase inhibitors, anticancer agents, and antimicrobial compounds. The methyl group at the 2-position of the thiazole ring further contributes to structural diversity, enabling the exploration of various pharmacophoric patterns.

One of the most compelling aspects of 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylic acid is its role in developing small-molecule probes for biochemical studies. Researchers have leveraged its structural features to design tools that interact with specific enzymes or receptors. For instance, derivatives of this compound have been explored as inhibitors of thiol-dependent enzymes, which play pivotal roles in cellular signaling pathways. The carboxylic acid group allows for conjugation with other biomolecules, facilitating applications in drug delivery systems and diagnostic assays.

The synthesis of 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by nucleophilic substitution to introduce the thiazole ring, followed by functional group modifications to achieve the desired carboxylic acid derivative. Advances in catalytic methods have improved yields and reduced environmental impact, aligning with green chemistry principles.

Recent studies have highlighted the biological activity of derivatives inspired by 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylic acid. For example, researchers have reported on its potential as a scaffold for developing antiviral agents targeting RNA-dependent RNA polymerases. The fluorine atom's ability to participate in hydrogen bonding and π-stacking interactions enhances binding affinity to biological targets. Additionally, computational modeling has been employed to predict binding modes and optimize lead structures based on this scaffold.

The pharmaceutical industry has shown interest in this compound due to its versatility as a building block for drug discovery programs. Its structural motif is found in several approved drugs and investigational compounds targeting diverse therapeutic areas. The combination of a thiazole core with fluorinated aromatic groups provides a robust platform for generating molecules with improved pharmacological properties.

In conclusion, 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylic acid (CAS No. 914287-84-6) represents a promising candidate for further exploration in medicinal chemistry and biotechnology. Its unique structural features offer opportunities for designing novel therapeutics with enhanced efficacy and selectivity. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in academic and industrial drug development efforts.

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